AFM32a hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

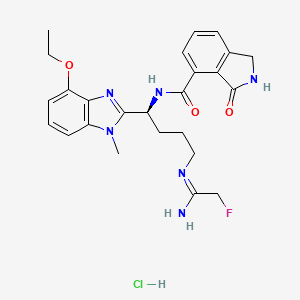

Molecular Formula |

C25H30ClFN6O3 |

|---|---|

Molecular Weight |

517.0 g/mol |

IUPAC Name |

N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-ethoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C25H29FN6O3.ClH/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16;/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33);1H/t17-;/m0./s1 |

InChI Key |

PSVXWWOSYOYZKQ-LMOVPXPDSA-N |

Isomeric SMILES |

CCOC1=CC=CC2=C1N=C(N2C)[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PAD2-IN-1 (hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAD2-IN-1 (hydrochloride), also known as AFM32a, is a potent and selective irreversible inhibitor of Protein Arginine Deiminase 2 (PAD2). This benzimidazole-based derivative has emerged as a critical tool for elucidating the physiological and pathological roles of PAD2, an enzyme implicated in a range of diseases including autoimmune disorders and cancer. This technical guide provides an in-depth overview of the mechanism of action of PAD2-IN-1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Mechanism of Action

The primary mechanism of action of PAD2-IN-1 (hydrochloride) is the irreversible inactivation of PAD2 . PAD enzymes catalyze the post-translational modification of arginine residues to citrulline on substrate proteins, a process known as citrullination or deimination. This conversion leads to a loss of positive charge, which can alter protein structure and function.

PAD2-IN-1 features a fluoroacetamidine "warhead" that covalently modifies the active site cysteine residue (Cys647) of PAD2. This covalent bond formation permanently inactivates the enzyme, preventing it from catalyzing the citrullination of its substrates. The selectivity of PAD2-IN-1 for PAD2 over other PAD isozymes, such as PAD1, PAD3, and PAD4, is attributed to specific interactions within the active site of the enzyme.

The inhibition of PAD2 by PAD2-IN-1 leads to a reduction in the citrullination of key substrate proteins. A well-documented downstream effect is the inhibition of histone H3 citrullination. Histone citrullination is an important epigenetic modification that can influence gene expression. By preventing histone H3 citrullination, PAD2-IN-1 can modulate the expression of genes involved in inflammatory responses and cell proliferation.

Quantitative Data

The potency and selectivity of PAD2-IN-1 (hydrochloride) have been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data for this inhibitor.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| kinact/KI (PAD2) | 89,000 M-1min-1 | Human (recombinant) | Biochemical | [1] |

| kinact/KI (PAD1) | 1,200 M-1min-1 | Human (recombinant) | Biochemical | [1] |

| kinact/KI (PAD3) | 1,120 M-1min-1 | Human (recombinant) | Biochemical | [1] |

| kinact/KI (PAD4) | 940 M-1min-1 | Human (recombinant) | Biochemical | [1] |

| Selectivity (PAD2 vs PAD4) | 95-fold | Human (recombinant) | Biochemical | [1][2] |

| Selectivity (PAD2 vs PAD3) | 79-fold | Human (recombinant) | Biochemical | [1][2] |

| EC50 (Target Engagement) | 8.3 µM | HEK293T/PAD2 cells | Cellular | [2] |

| EC50 (Histone H3 Citrullination) | 2.7 µM | HEK293T/PAD2 cells | Cellular | [2] |

Signaling Pathway

The following diagram illustrates the mechanism of action of PAD2-IN-1 in inhibiting PAD2-mediated protein citrullination.

Experimental Protocols

In Vitro PAD2 Enzyme Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of PAD2-IN-1 on recombinant PAD2 enzyme.

Materials:

-

Recombinant human PAD2 enzyme

-

PAD2-IN-1 (hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 5 mM DTT

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Colorimetric Reagent: A mixture of diacetyl monoxime, thiosemicarbazide, and ferric chloride in an acidic solution.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Prepare serial dilutions of PAD2-IN-1 in the assay buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add 20 µL of recombinant PAD2 enzyme solution (final concentration ~50 nM) to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution (final concentration ~5 mM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 150 µL of the colorimetric reagent.

-

Develop the color by heating the plate at 95°C for 30 minutes.

-

Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition for each concentration of PAD2-IN-1 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Histone H3 Citrullination Assay (Western Blot)

This protocol outlines a method to assess the effect of PAD2-IN-1 on histone H3 citrullination in a cellular context.

Materials:

-

HEK293T cells stably overexpressing PAD2 (HEK293T/PAD2)

-

Cell culture medium and reagents

-

PAD2-IN-1 (hydrochloride)

-

Ionomycin (calcium ionophore)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-citrullinated Histone H3 (CitH3) and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293T/PAD2 cells in a 6-well plate and grow to ~80-90% confluency.

-

Treat the cells with varying concentrations of PAD2-IN-1 (or vehicle control) for 1-2 hours.

-

Induce PAD2 activity by treating the cells with ionomycin (e.g., 1-5 µM) for 30 minutes to increase intracellular calcium levels.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of citrullinated Histone H3 in treated versus control cells.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the cellular histone H3 citrullination assay.

Conclusion

PAD2-IN-1 (hydrochloride) is a highly potent and selective irreversible inhibitor of PAD2. Its mechanism of action, centered on the covalent modification of the active site cysteine, leads to the effective blockade of PAD2-mediated citrullination. This inhibitory activity has been demonstrated in both biochemical and cellular assays, with a notable effect on the epigenetic mark of histone H3 citrullination. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers utilizing PAD2-IN-1 to investigate the multifaceted roles of PAD2 in health and disease.

References

Unveiling the Selectivity of PAD2-IN-1 (hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of PAD2-IN-1 (hydrochloride), a potent and selective inhibitor of Protein Arginine Deiminase 2 (PAD2). This document details the quantitative inhibition data against various PAD isoforms, outlines the experimental protocols for its characterization, and presents visual representations of its inhibitory profile.

Core Data Presentation: Selectivity Profile of PAD2-IN-1 (hydrochloride)

PAD2-IN-1, also known as AFM32a, is a benzimidazole-based derivative designed for high potency and selectivity towards PAD2.[1] The selectivity of an irreversible inhibitor is best described by the second-order rate constant, k_inact/K_I, which reflects the efficiency of enzyme inactivation.

The following table summarizes the kinetic constants for the inactivation of PAD isoforms by PAD2-IN-1 (hydrochloride). This data has been extracted from the primary publication by Muth et al. (2017) in the Journal of Medicinal Chemistry, where PAD2-IN-1 is referred to as compound 32a .[2]

| PAD Isoform | k_inact/K_I (M⁻¹min⁻¹) | Fold Selectivity vs. PAD2 |

| PAD1 | 3,700 | ~44x |

| PAD2 | 164,000 | 1x |

| PAD3 | 2,070 | 79x |

| PAD4 | 1,730 | 95x |

Caption: Table 1. Inactivation rate constants (k_inact/K_I) of PAD2-IN-1 (hydrochloride) against human PAD isoforms 1, 2, 3, and 4. The data demonstrates the high selectivity of the compound for PAD2.

Experimental Protocols

The determination of the selectivity profile of PAD2-IN-1 (hydrochloride) involves rigorous biochemical assays to measure the rate of enzyme inactivation. The following is a detailed description of the typical experimental protocols employed.

Recombinant PAD Enzyme Expression and Purification

-

Expression System: Human PAD1, PAD2, PAD3, and PAD4 enzymes are typically expressed as Glutathione S-transferase (GST)-fusion proteins in E. coli (e.g., BL21(DE3) cells).[2]

-

Purification:

-

Cell lysates are prepared by sonication in a lysis buffer (e.g., 20 mM Tris pH 8.1, 400 mM NaCl, 2 mM DTT, 5 mM EDTA, 20% glycerol, protease inhibitors).[2]

-

The GST-tagged PAD enzymes are purified from the lysate using glutathione-sepharose affinity chromatography.[2]

-

The GST tag is subsequently cleaved using a specific protease, such as HRV 3C protease (PreScission Protease).[2]

-

Further purification is achieved through ion-exchange chromatography (e.g., HiTrapQ FF column) and size-exclusion chromatography (e.g., Superdex S200 column) to ensure high purity of the enzymes.[2]

-

Inactivation Kinetics Assay (Determination of k_inact/K_I)

The kinetic parameters for irreversible inhibitors like PAD2-IN-1 are determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

-

Reaction Mixture: The assay is performed in a buffer such as 50 mM HEPES, pH 7.6, containing 10 mM CaCl₂ and 2 mM DTT.[2]

-

Procedure:

-

PAD enzymes (typically at a concentration of 2.0 µM for PAD1, PAD2, PAD4 and 5.0 µM for PAD3) are pre-warmed at 37 °C for 10 minutes in the reaction buffer.[2]

-

The inactivation reaction is initiated by adding various concentrations of PAD2-IN-1 (hydrochloride).[2]

-

At specific time intervals, aliquots are withdrawn from the inactivation mixture and immediately diluted into an assay mixture containing a substrate to measure the remaining enzyme activity.[2]

-

The residual enzymatic activity is determined using a colorimetric assay that measures the production of a byproduct of the deimination reaction. A common method involves the use of N-α-benzoyl-L-arginine ethyl ester (BAEE) as a substrate, where the formation of citrulline is quantified.[3]

-

-

Data Analysis:

-

The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by plotting the natural logarithm of the percentage of remaining activity against time.

-

The values of k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half-maximal inactivation) are then obtained by plotting the k_obs values against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.[4]

-

The second-order rate constant, k_inact/K_I, is then calculated to represent the efficiency of inactivation.[4]

-

Cellular Target Engagement and Efficacy Assays

To confirm the activity of PAD2-IN-1 in a cellular context, target engagement and efficacy assays are performed.

-

Cell Lines: Human Embryonic Kidney 293T (HEK293T) cells, and a stable cell line overexpressing human PAD2 (HEK293T/PAD2), are commonly used.[2]

-

Target Engagement Assay (Fluorescence Polarization-Based Activity-Based Protein Profiling - FluoPol-ABPP):

-

HEK293T/PAD2 cells are treated with varying concentrations of PAD2-IN-1.

-

Cell lysates are then incubated with a fluorescently labeled, activity-based probe that covalently binds to the active site of PAD enzymes.

-

The binding of the probe to PAD2 is measured by fluorescence polarization. A potent inhibitor like PAD2-IN-1 will occupy the active site, preventing the probe from binding and thus causing a decrease in the fluorescence polarization signal.[5]

-

-

Histone H3 Citrullination Assay:

-

HEK293T/PAD2 cells are treated with PAD2-IN-1.

-

The level of histone H3 citrullination, a known downstream target of PAD2 activity, is then assessed by Western blotting using an antibody specific for citrullinated histone H3. A dose-dependent decrease in the signal indicates effective inhibition of PAD2 in cells.

-

Mandatory Visualizations

The following diagrams illustrate key aspects of PAD2-IN-1's inhibitory action and the experimental workflow.

Caption: Inhibitory profile of PAD2-IN-1 against PAD isoforms.

Caption: Workflow for determining the inactivation kinetics of PAD2-IN-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Role of Peptidylarginine Deiminase 2 (PAD2) in Histone Citrullination: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) of histones are fundamental to the regulation of chromatin structure and gene expression. Among these, histone citrullination, the conversion of an arginine residue to a citrulline, is a unique and irreversible modification catalyzed by the Peptidylarginine Deiminase (PAD) family of enzymes.[1][2][3] This conversion neutralizes the positive charge of the arginine side chain, which can significantly alter protein structure and interactions.[2][3]

There are five PAD isoforms in humans (PAD1, PAD2, PAD3, PAD4, and PAD6), each with distinct tissue distributions and substrate specificities.[1][4][5] While PAD4, with its nuclear localization signal, has been extensively studied for its role in chromatin biology, PAD2 is emerging as a critical regulator of gene expression through histone citrullination.[1][6] Although PAD2 is primarily found in the cytoplasm, it can translocate to the nucleus in response to signals like increased intracellular calcium, where it targets histones to modulate gene transcription.[1][7][8]

This technical guide provides an in-depth exploration of the function of PAD2 in histone citrullination, covering its mechanism, substrates, functional consequences in health and disease, and key experimental methodologies for its study.

Mechanism of PAD2 Action

PAD enzymes are calcium-dependent, requiring high calcium concentrations for their catalytic activity.[5][9] The enzymatic reaction involves the hydrolysis of the guanidinium group of an arginine residue, catalyzed by a nucleophilic cysteine in the enzyme's active site.[3][9]

Mechanistic studies reveal that PAD2 utilizes a substrate-assisted mechanism of catalysis, which distinguishes it from PADs 1, 3, and 4 that use a reverse-protonation mechanism.[3][10] In the PAD2 mechanism, the positively charged guanidinium group of the substrate arginine is thought to depress the pKa of the nucleophilic cysteine, facilitating catalysis.[3][10] This mechanistic difference presents an opportunity for the development of isozyme-specific inhibitors.[3]

PAD2 Substrates and Specificity in Histone Tails

PAD2 primarily targets arginine residues within the N-terminal tails of histones, particularly histone H3. The loss of positive charge following citrullination can weaken histone-DNA interactions, leading to a more open and transcriptionally permissive chromatin state.[5][11]

Key histone H3 arginine residues citrullinated by PAD2 include:

-

H3R2, H3R8, and H3R17 : Citrullination at these sites is frequently observed together and is linked to gene regulation in various contexts, including cancer.[1][2][6] Antibodies recognizing the combined citrullination of these three residues (Cit-H3; H3R2/8/17Cit) are commonly used to detect this modification.[1]

-

H3R26 : PAD2-mediated citrullination of H3R26 is a critical modification that facilitates the activation of estrogen receptor α (ERα) target genes.[12][13] This modification promotes local chromatin decondensation, enabling the recruitment of transcription factors.[12][14]

While both PAD2 and PAD4 can citrullinate histone H3 in vitro, they exhibit distinct substrate preferences.[4][15]

Table 1: Known Histone H3 Arginine Residues Targeted by PAD2

| Histone | Arginine Residue(s) | Biological Context | Key References |

| Histone H3 | R2, R8, R17 | Gene regulation in breast and pancreatic cancer; mammary gland epithelium. | [1][2][6] |

| Histone H3 | R26 | Estrogen receptor α (ERα) target gene activation; oligodendrocyte differentiation. | [12][13][16] |

Table 2: Comparative Catalytic Efficiency of PAD2 vs. PAD4

| Substrate | Enzyme | Finding | Fold Difference | Key Reference |

| H3 (22-30) peptide containing H3R26 | PAD2 vs. PAD4 | PAD2 citrullinates the H3R26-containing peptide at a significantly higher rate than PAD4. | ~6x higher for PAD2 | [13] |

Functional Roles and Signaling Pathways

PAD2-mediated histone citrullination plays a crucial role in various biological processes, from normal development to disease progression.

Gene Activation and Chromatin Decondensation

A primary function of histone citrullination by PAD2 is the promotion of a relaxed chromatin structure. This decondensation increases the accessibility of DNA to the transcriptional machinery.[5][11] In pancreatic cancer cells, PAD2 recruitment to promoter regions leads to increased histone citrullination and enhanced chromatin accessibility, activating gene expression.[1] Similarly, during oligodendrocyte differentiation, PAD2 knockdown results in a general reduction in chromatin accessibility.[16]

Estrogen Receptor (ERα) Signaling

In ERα-positive breast cancer cells, PAD2 acts as a key coactivator. Following stimulation with 17β-estradiol (E2), PAD2 is recruited by ERα to the estrogen-response elements (EREs) of target gene promoters.[12][13] PAD2 then citrullinates H3R26, leading to chromatin decondensation, which facilitates ERα recruitment and subsequent transcriptional activation.[12][13][14] Inhibition or depletion of PAD2 markedly suppresses both H3R26 citrullination and ERα recruitment to these promoters.[13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Potential Role for Peptidylarginine Deiminase 2 (PAD2) in Citrullination of Canine Mammary Epithelial Cell Histones | PLOS One [journals.plos.org]

- 3. Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epigentek.com [epigentek.com]

- 6. Potential role for PAD2 in gene regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Molecular Mechanism of Protein Arginine Deiminase 2: A Study Involving Multiple Microsecond Long Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epigentek.com [epigentek.com]

- 12. Peptidylarginine deiminase 2-catalyzed histone H3 arginine 26 citrullination facilitates estrogen receptor α target gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Peptidylarginine deiminase 2-catalyzed histone H3 arginine 26 citrullination facilitates estrogen receptor α target gene activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PAD2-Mediated Citrullination Contributes to Efficient Oligodendrocyte Differentiation and Myelination - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of PAD2 Inhibition in Autoimmune Disease: A Technical Overview of PAD2-IN-1 (hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on a variety of proteins. This process, known as citrullination or deimination, plays a crucial role in numerous physiological processes. However, dysregulated PAD2 activity and the subsequent hypercitrullination of self-antigens are strongly implicated in the pathogenesis of several autoimmune diseases, most notably rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][2] The generation of citrullinated proteins can break immune tolerance, leading to the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of RA.[1][3] Consequently, the targeted inhibition of PAD2 has emerged as a promising therapeutic strategy for these debilitating conditions.

This technical guide provides an in-depth overview of PAD2-IN-1 (hydrochloride) , a potent and selective inhibitor of PAD2, and its effects on autoimmune disease models. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

PAD2-IN-1 (hydrochloride): A Potent and Selective PAD2 Inhibitor

PAD2-IN-1 (hydrochloride), also known as AFM32a, is a benzimidazole-based derivative designed for high potency and selectivity against PAD2.[4][5] Its selectivity is a key attribute, minimizing potential off-target effects that can be associated with pan-PAD inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for PAD2-IN-1 (hydrochloride), providing a clear comparison of its in vitro efficacy and selectivity.

Table 1: In Vitro Efficacy of PAD2-IN-1 (hydrochloride)

| Parameter | Cell Line/System | Value | Reference |

| EC50 (Target Engagement) | HEK293T/PAD2 cells | 8.3 µM | [4][5] |

| EC50 (Histone H3 Citrullination Inhibition) | HEK293T/PAD2 cells | 2.7 µM | [4][5] |

Table 2: Selectivity Profile of PAD2-IN-1 (hydrochloride)

| PAD Isoform | Selectivity (fold vs. PAD2) | Reference |

| PAD3 | 79-fold | [4][5] |

| PAD4 | 95-fold | [4][5] |

Table 3: In Vivo Efficacy of PAD2-IN-1 (hydrochloride) in a Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model

| Parameter | Treatment Group | Value | P-value | Reference |

| Serum IL-1β | LPS + DMSO | 2715 ± 521.9 pg/mL | < 0.0001 | [6] |

| LPS + AFM32a (20 mg/kg) | 487.5 ± 210.5 pg/mL | [6] | ||

| Serum TNF-α | LPS + DMSO | 353 ± 18.7 pg/mL | < 0.001 | [6] |

| LPS + AFM32a (20 mg/kg) | 173.5 ± 4.7 pg/mL | [6] | ||

| Survival | LPS + DMSO | ~12.5% | 0.0052 | [6] |

| LPS + AFM32a (20 mg/kg) | ~62.5% | [6] |

PAD2 Signaling in Autoimmunity

PAD2 is implicated in several key pathological processes in autoimmune diseases. Its activity within immune cells and the synovial tissue of RA patients contributes to inflammation and joint destruction.

Figure 1: PAD2 Signaling Pathway in Autoimmunity. This diagram illustrates the central role of PAD2 in autoimmune responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate PAD2 inhibitors.

In Vitro PAD2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against recombinant PAD2.

Figure 2: Workflow for an in vitro PAD2 inhibition assay.

Protocol Steps:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 mM DTT). Dilute recombinant human PAD2 in the assay buffer. Prepare a stock solution of PAD2-IN-1 (hydrochloride) in a suitable solvent (e.g., DMSO) and perform serial dilutions. Prepare the substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE).

-

Inhibitor Pre-incubation: In a 96-well plate, add the diluted PAD2 enzyme to each well. Add the various concentrations of PAD2-IN-1 (hydrochloride) or vehicle control to the respective wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Measurement: Stop the reaction and measure the product formation. For the BAEE substrate, this can be done by quantifying the ammonia produced using a colorimetric or fluorometric assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of PAD2-IN-1 (hydrochloride) and determine the IC50 value by fitting the data to a dose-response curve.

Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model of rheumatoid arthritis.

Figure 3: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol Steps:

-

Animals: Use a susceptible mouse strain, such as DBA/1J, aged 8-10 weeks.

-

Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA) and administer a second intradermal injection.

-

Disease Monitoring: After the booster immunization, monitor the mice daily for signs of arthritis, including paw swelling and redness. Assign a clinical score to each paw.

-

Treatment: Once arthritis is established, randomize the mice into treatment groups. Administer PAD2-IN-1 (hydrochloride) or vehicle control daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Endpoint Analysis: At the end of the study, collect blood for serum analysis of cytokines and anti-collagen antibodies. Euthanize the mice and collect the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.[7]

Conclusion and Future Directions

PAD2-IN-1 (hydrochloride) is a potent and selective inhibitor of PAD2 with demonstrated in vitro activity and in vivo efficacy in a model of acute inflammation.[5][6] The data strongly suggest its therapeutic potential for autoimmune diseases where PAD2-mediated citrullination is a key driver of pathology. While direct evidence in chronic autoimmune models like CIA is still emerging for this specific compound, the well-established role of PAD enzymes in these diseases makes PAD2-IN-1 a compelling candidate for further investigation.[8][9]

Future research should focus on:

-

Evaluating the efficacy of PAD2-IN-1 (hydrochloride) in the CIA model and other relevant autoimmune disease models.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

-

Further elucidating the downstream effects of PAD2 inhibition on specific immune cell subsets and signaling pathways in the context of chronic inflammation.

The continued development of selective PAD2 inhibitors like PAD2-IN-1 (hydrochloride) holds significant promise for the development of novel and targeted therapies for patients suffering from rheumatoid arthritis and other autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Histological Analysis of Arthritic Joints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

The Double-Edged Sword: Unraveling the Role of PAD2 in Inflammatory Responses

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the intricate role of Peptidylarginine Deiminase 2 (PAD2) in the orchestration of inflammatory responses. This document provides an in-depth analysis of PAD2's enzymatic activity, its involvement in key signaling pathways, and its implications in a range of inflammatory and autoimmune diseases.

Executive Summary

Peptidylarginine deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing a multitude of physiological and pathological processes. While PAD2 is implicated in normal cellular functions, its dysregulation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, lupus, and sepsis. This guide synthesizes the current understanding of PAD2's multifaceted role in inflammation, providing a foundational resource for the development of novel therapeutic strategies targeting this critical enzyme.

The Enzymatic Core: PAD2 and Citrullination

PAD2 is one of five isoforms of the PAD family.[1] Its primary function is the conversion of peptidylarginine to peptidylcitrulline.[2] This seemingly subtle modification has profound consequences, as it neutralizes the positive charge of the arginine residue, potentially leading to changes in protein folding, interactions, and ultimately, function.[3][4] The activity of PAD2 is tightly regulated by intracellular calcium levels, with increased calcium concentrations, often associated with inflammatory stimuli, leading to its activation.[5][6]

PAD2 in the Inflammatory Milieu

PAD2 is expressed in a variety of immune cells, including neutrophils, macrophages, and lymphocytes, placing it at the heart of the inflammatory response.[1][5][7] Its role in inflammation is complex and context-dependent, acting as both a promoter and a modulator of inflammatory processes.

Neutrophil Extracellular Traps (NETs) and Autoimmunity

One of the most well-characterized roles of PAD enzymes, including PAD2, is in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[8] The citrullination of histones by PADs is a critical step in chromatin decondensation, a prerequisite for NET formation.[3] While NETs are a vital component of the innate immune response, their excessive or dysregulated formation can contribute to the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) by exposing self-antigens and promoting the production of autoantibodies.[8][9] In some contexts, PAD2 appears to have a redundant role with PAD4 in NET formation.[10]

Macrophage Polarization and Pyroptosis

PAD2 plays a significant role in macrophage function. Studies have shown that PAD2 expression is upregulated in pro-inflammatory M1 macrophages.[11][12] Inhibition of PAD2 can shift macrophage polarization towards an anti-inflammatory M2 phenotype, suggesting a role for PAD2 in sustaining pro-inflammatory macrophage responses.[11][12] Furthermore, PAD2 has been implicated in pyroptosis, a highly inflammatory form of programmed cell death, in macrophages.[4][5] In sepsis, PAD2 deficiency has been shown to inhibit caspase-11-dependent pyroptosis, leading to improved survival in mouse models.[5][13]

T-Cell Differentiation and Cytokine Production

PAD2 also influences adaptive immunity by modulating T-cell differentiation and function. Inhibition of PAD2 has been shown to impair the polarization of T helper 1 (Th1) cells and suppress the differentiation of Th17 cells, both of which are critical drivers of autoimmune inflammation.[3][4][9] Conversely, PAD2 inhibition can promote the differentiation of Th2 cells, which are generally associated with anti-inflammatory responses.[3][4] PAD2 can also directly citrullinate chemokines, such as CXCL10 and CXCL11, which can alter their ability to attract T-cells to sites of inflammation.[3][4]

PAD2 in Inflammatory Diseases

The dysregulation of PAD2 activity is a common feature in several inflammatory and autoimmune diseases.

-

Rheumatoid Arthritis (RA): In RA, PAD2 is expressed in the inflamed synovial tissue, and its expression levels correlate with the intensity of inflammation.[1][14] Citrullinated proteins, the products of PAD activity, are the primary targets of anti-citrullinated protein antibodies (ACPAs), which are highly specific for RA and play a pathogenic role.[1] Interestingly, autoantibodies against PAD2 itself have been identified in RA patients and are associated with a less severe disease phenotype.[15][16]

-

Systemic Lupus Erythematosus (SLE): In lupus-prone mice, inhibitors targeting both PAD2 and PAD4 have been shown to be protective against the disease.[8] Studies on knockout mice have revealed that PAD2 and PAD4 play differential roles in modulating immune responses in a TLR-7-dependent model of lupus.[8][9]

-

Sepsis: PAD2 has emerged as a potential biomarker and therapeutic target in sepsis.[5][13] Increased levels of PAD2 are found in patients with sepsis, and these levels correlate with disease severity markers.[3][5][13] In animal models, PAD2 deficiency or inhibition improves survival by reducing NET formation and inhibiting macrophage pyroptosis.[5][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from the cited literature, providing a comparative overview of PAD2's role in various inflammatory contexts.

| Disease Model/Patient Cohort | Finding | Quantitative Data | Reference |

| Sepsis Patients | Correlation between serum PAD2 and lactate levels | r = 0.5, P = 0.04 | [3][5] |

| Sepsis Patients | Correlation between serum PAD2 and procalcitonin (PCT) levels | r = 0.67, P = 0.003 | [3][5] |

| Sepsis Patients | Correlation between circulating Citrullinated Histone H3 (CitH3) and blood PAD2 levels | r = 0.0452, p < 0.001 | [3] |

| Rheumatoid Arthritis Patients | Prevalence of anti-PAD2 antibodies | 18.5% in RA patients vs. 3% in healthy controls (p < 0.001) | [16] |

| Rheumatoid Arthritis Patients with Interstitial Lung Disease (RA-ILD) | Serum PAD2 levels | ~3 ng/mL in RA-ILD, 4.87 ng/mL in RA, 2.85 ng/mL in healthy controls (no significant difference) | [17] |

| Rheumatoid Arthritis Patients with Interstitial Lung Disease (RA-ILD) | Serum PAD4 levels | 8.65 ng/mL in RA-ILD, 7.91 ng/mL in RA, 1.05 ng/mL in healthy controls | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the role of PAD2 in inflammation.

PAD Activity Assay

This protocol describes a fluorescence-based assay to measure PAD activity.[18][19]

-

Reagents:

-

PAD substrate: TAMRA-(GRGA)4

-

Fluorescence quencher: Evans blue

-

Human recombinant PAD4 or rabbit skeletal muscle PAD2

-

Assay buffer

-

EDTA (as an inhibitor for control experiments)

-

-

Procedure:

-

Prepare a reaction mixture containing the PAD substrate and quencher in the assay buffer. Optimal concentrations should be determined empirically for each sample type.

-

Add the sample containing PAD enzyme (e.g., cell lysate, purified enzyme) to the reaction mixture.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The conversion of the arginine-containing substrate to a citrulline-containing product by PAD prevents quenching by Evans blue, leading to an increase in fluorescence.

-

Calculate the enzyme activity based on the initial rate of the reaction (slope of the fluorescence curve).

-

Include a negative control with a PAD inhibitor like EDTA to confirm that the observed activity is PAD-specific.

-

Detection of Protein Citrullination

Several methods can be used to detect citrullinated proteins.

-

Reagents:

-

Primary antibody against modified citrulline (e.g., anti-modified citrulline antibody)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemical modification reagents (e.g., diacetyl monoxime and antipyrine)

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF membrane

-

-

Procedure:

-

Separate proteins from the sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Chemically modify the citrulline residues on the membrane using diacetyl monoxime and antipyrine under acidic conditions.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against modified citrulline.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using a suitable substrate for the conjugated enzyme.

-

-

Principle: Mass spectrometry (MS) is the only method that can definitively identify the exact sites of citrullination. The conversion of arginine to citrulline results in a mass increase of 0.98 Da.[20]

-

Procedure Outline:

-

Isolate the protein of interest or perform a proteomic analysis of a complex sample.

-

Digest the proteins into peptides using a protease like trypsin. Note that citrullination removes a trypsin cleavage site, which can be a useful indicator.[20]

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Identify citrullinated peptides by searching for the characteristic mass shift.

-

Techniques like Collision-Induced Dissociation (CID) combined with High-Energy Collision Dissociation (HCD) can improve the identification of citrullinated peptides.[20]

-

For quantitative analysis, methods like Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC) can be employed.[20]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PAD2 and a typical experimental workflow for studying its function.

Caption: PAD2 signaling in different immune cells.

Caption: A typical experimental workflow for investigating the role of PAD2.

Conclusion and Future Directions

PAD2 is a critical player in the complex network of inflammatory responses. Its ability to citrullinate a wide range of proteins allows it to influence both innate and adaptive immunity, contributing to the pathogenesis of numerous inflammatory diseases. The development of specific PAD2 inhibitors holds significant therapeutic promise. However, a deeper understanding of the specific substrates of PAD2 in different inflammatory contexts and the precise mechanisms by which citrullination of these substrates alters their function is crucial for the development of targeted and effective therapies. Future research should focus on identifying these substrates, elucidating the downstream consequences of their citrullination, and exploring the potential of PAD2 as a biomarker for disease activity and therapeutic response.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives [frontiersin.org]

- 4. Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis [insight.jci.org]

- 6. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. JCI Insight - Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]

- 8. PAD2 & PAD4 Modulate Immune Response in TLR-7-Dependent Lupus - The Rheumatologist [the-rheumatologist.org]

- 9. Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7-dependent lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis [insight.jci.org]

- 14. Peptidyl arginine deiminase type 2 (PAD-2) and PAD-4 but not PAD-1, PAD-3, and PAD-6 are expressed in rheumatoid arthritis synovium in close association with tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Autoantibodies to PAD2 Linked with Less Severe RA | MDedge Rheumatology [mdedge9-ma1.mdedge.com]

- 16. Autoantibodies to Peptidylarginine Deiminase 2 Are Associated With Less Severe Disease in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Citrullinated Proteins Analysis Service - Creative Proteomics [creative-proteomics.com]

The Dawn of Precision: A Technical Guide to the Discovery and Development of Selective PAD2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The enzyme Peptidylarginine Deiminase 2 (PAD2) has emerged as a critical player in the pathogenesis of a range of human diseases, including rheumatoid arthritis, multiple sclerosis, lupus, and various cancers.[1][2][3] Its role in catalyzing the post-translational modification of arginine to citrulline residues within proteins can trigger inflammatory cascades, modulate gene expression, and contribute to the break of immune tolerance.[4][5] This has spurred a dedicated search for potent and selective PAD2 inhibitors as promising therapeutic agents. This technical guide provides an in-depth overview of the discovery and development of these selective inhibitors, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Quantitative Analysis of Selective PAD2 Inhibitors

The development of selective PAD2 inhibitors has seen significant progress, with several chemical scaffolds demonstrating high potency and selectivity. The following tables summarize the key quantitative data for some of the most promising compounds.

Table 1: Irreversible Benzimidazole-Based PAD2 Inhibitors

| Compound | kinact/KI (M-1min-1) for PAD2 | Selectivity over PAD1 | Selectivity over PAD3 | Selectivity over PAD4 | Cellular EC50 (Histone H3 Citrullination) | Reference |

| 30a (AFM-30a) | ≥50,000 | ~5-fold | 47-fold | >30-fold | 0.4 µM | [6][7] |

| 41a | 365,400 | ~5-fold | 85-fold | 85-fold | - | [6] |

| 49a | - | - | - | 106-fold | - | [6] |

| AFM32a | - | - | 79-fold | 95-fold | - | [8] |

Table 2: Reversible and Other Classes of PAD2 Inhibitors

| Compound | Inhibition Metric | Value | Target Engagement EC50 (HEK293/PAD2 cells) | Reference |

| CAY10723 | - | - | 9.5 µM | [9] |

| PAD-PF2 | IC50 (0.25 mM Ca2+) | 28.5 nM | - | [10] |

| PAD-PF2 | IC50 (1.5 mM Ca2+) | 3.09 µM | - | [10] |

| PAD2/4 Bispecific Antibody | IC50 (ABAP assay) | 0.9626 nM | - | [11] |

| PAD2/4 Bispecific Antibody | IC50 (BAEE assay) | 2.694 nM | - | [11] |

Key Experimental Protocols

The identification and characterization of selective PAD2 inhibitors rely on a series of robust biochemical and cell-based assays. Below are detailed methodologies for some of the pivotal experiments.

PAD2 Inhibitor Screening Assay (AMC-Based)

This fluorometric assay provides a high-throughput method for screening potential PAD2 inhibitors.[12][13]

Principle: The assay utilizes a non-fluorescent substrate, Z-Arg-AMC, which upon cleavage by PAD2, releases the highly fluorescent AMC (7-amino-4-methylcoumarin). Inhibitors of PAD2 will prevent or reduce this cleavage, leading to a decrease in fluorescence.

Materials:

-

Human recombinant PAD2 enzyme

-

PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.7, containing 10 mM CaCl2 and 5 mM DTT)

-

Z-Arg-AMC substrate

-

PAD Developer

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Cl-Amidine)

-

96-well black microplate

-

Fluorometric plate reader (excitation: 355-365 nm, emission: 445-455 nm)

Procedure:

-

Prepare the PAD Assay Buffer by adding DTT to the required final concentration.

-

Dilute the human recombinant PAD2 enzyme in the assay buffer to the desired concentration.

-

In a 96-well plate, add 20 µl of the diluted PAD2 enzyme to the "100% Initial Activity," "Inhibitor," and "Positive Control" wells. Add 20 µl of assay buffer to the "Background" wells.

-

Add 5 µl of the test compound (dissolved in a suitable solvent) to the "Inhibitor" wells. Add 5 µl of the solvent to the "100% Initial Activity" and "Background" wells. Add 5 µl of the positive control inhibitor to the "Positive Control" wells.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µl of the diluted Z-Arg-AMC substrate to all wells.

-

Incubate the plate for 20 minutes at 37°C.

-

Stop the reaction and enhance the fluorescent signal by adding 50 µl of PAD Developer to all wells.

-

Incubate for an additional 10 minutes at 37°C.

-

Read the fluorescence on a plate reader at the specified wavelengths.

-

Calculate the percent inhibition for each test compound.

ELISA-Based PAD Activity Assay

This assay is particularly useful for measuring PAD activity in complex biological samples like cell lysates or synovial fluid.[14][15]

Principle: Fibrinogen is coated onto an ELISA plate and serves as a substrate for PAD enzymes. The citrullinated fibrinogen is then detected using a specific anti-citrullinated fibrinogen antibody.

Materials:

-

Human fibrinogen

-

Recombinant human PAD2

-

Test compounds

-

Nunc Maxisorp plates

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., TBS with 0.05% Tween-20)

-

Anti-citrullinated fibrinogen antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat the wells of a Nunc Maxisorp plate with 1 µg/ml of human fibrinogen overnight at 4°C.

-

Wash the wells three times with washing buffer.

-

Block the wells with blocking buffer for 20 minutes at room temperature.

-

Incubate the wells with recombinant human PAD2 (e.g., 30 ng/ml) in the presence or absence of test compounds for a defined period at 37°C.

-

Wash the wells three times.

-

Incubate with the anti-citrullinated fibrinogen antibody for 90 minutes at room temperature.

-

Wash the wells three times.

-

Incubate with the HRP-conjugated secondary antibody for 60 minutes at room temperature.

-

Wash the wells three times.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

Cell-Based Histone H3 Citrullination Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular PAD2 activity.[7]

Principle: HEK293 cells are engineered to overexpress PAD2. Upon stimulation, intracellular PAD2 citrullinates its substrates, including histone H3. The level of citrullinated histone H3 is then quantified, typically by Western blotting or a cell-based ELISA.

Materials:

-

HEK293 cells overexpressing PAD2 (HEK293/PAD2)

-

Cell culture medium and reagents

-

Test compounds

-

Calcium ionophore (e.g., A23187) for cell stimulation

-

Lysis buffer

-

Primary antibody against citrullinated histone H3

-

Secondary antibody

-

Western blotting or ELISA detection reagents

Procedure:

-

Seed HEK293/PAD2 cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C.

-

Stimulate the cells with a calcium ionophore for 30 minutes at 37°C to activate PAD2.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of citrullinated histone H3 using Western blotting or a cell-based ELISA with a specific antibody.

-

Quantify the band intensities or ELISA signal and calculate the EC50 value for the inhibitor.

Signaling Pathways and Experimental Workflows

The development of selective PAD2 inhibitors is guided by a deep understanding of the signaling pathways in which this enzyme participates.

PAD2 Inhibitor Discovery and Validation Workflow

The process of identifying and validating novel PAD2 inhibitors typically follows a structured workflow, from initial screening to in vivo testing.

PAD2 Signaling in Macrophage Polarization and Inflammation

PAD2 plays a crucial role in modulating the inflammatory response, in part by influencing macrophage polarization. Inhibition of PAD2 can shift macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[8][16]

PAD2 in Rheumatoid Arthritis Pathogenesis

In rheumatoid arthritis, PAD2 is found in the synovial fluid and contributes to the citrullination of autoantigens, such as vimentin and fibrinogen, which can lead to the production of anti-citrullinated protein antibodies (ACPAs) and perpetuate the inflammatory cycle.[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a Selective Inhibitor of Protein Arginine Deiminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review [frontiersin.org]

- 5. PADI2 Is Significantly Associated with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PAD2/PAD4 bispecific antibody delays disease progression in CIA-PAD model of rheumatoid arthritis | BioWorld [bioworld.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | PADI2 Polymorphisms Are Significantly Associated With Rheumatoid Arthritis, Autoantibodies Serologic Status and Joint Damage in Women from Southern Mexico [frontiersin.org]

An In-Depth Technical Guide to PAD2-IN-1 (hydrochloride): Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PAD2-IN-1 (hydrochloride), a potent and selective inhibitor of Protein Arginine Deiminase 2 (PAD2). This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on key signaling pathways. The information presented is intended to support further research and drug development efforts targeting PAD2.

Core Chemical and Physical Properties

PAD2-IN-1, also known as AFM32a, is a benzimidazole-based derivative designed for high selectivity towards PAD2.[1][2] Its hydrochloride salt form enhances solubility for research applications.

| Property | Value | Reference |

| Synonyms | AFM32a hydrochloride | [2] |

| Molecular Formula | C₂₅H₂₉FN₆O₃·HCl | [1] |

| Molecular Weight | 517.00 g/mol | [1] |

| Appearance | Solid | N/A |

| CAS Number | 2095109-82-1 | [3] |

Biochemical Activity and Selectivity

PAD2-IN-1 (hydrochloride) is a mechanism-based irreversible inhibitor that covalently modifies the active site cysteine of PAD2.[4] It exhibits significant selectivity for PAD2 over other PAD isoforms, particularly PAD3 and PAD4.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Target Engagement (EC₅₀) | 8.3 µM | HEK293T/PAD2 cells | [1][2] |

| Histone H3 Citrullination Inhibition (EC₅₀) | 2.7 µM | HEK293T/PAD2 cells | [1][2] |

| Selectivity vs. PAD3 | 79-fold | Based on k_inact_/K_I_ values | [1][2] |

| Selectivity vs. PAD4 | 95-fold | Based on k_inact_/K_I_ values | [1][2] |

Signaling Pathways and Therapeutic Implications

PAD2 plays a crucial role in various physiological and pathological processes through its ability to citrullinate proteins, a post-translational modification that converts arginine to citrulline. This enzymatic activity can alter protein structure and function, impacting inflammation, gene regulation, and cancer progression.

Modulation of Macrophage Polarization

PAD2 is implicated in the regulation of macrophage polarization, a key process in the immune response. Inhibition of PAD2 has been shown to shift macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. This is achieved, in part, through the downregulation of the NF-κB signaling pathway.[5][6]

Role in Breast Cancer Progression

In breast cancer, PAD2 has been identified as a key regulator of gene expression and cell migration.[7][8] It can citrullinate histones, leading to chromatin decondensation and altered transcription of genes involved in tumor progression.[7] Furthermore, PAD2 is implicated in the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Inhibition of PAD2 can suppress the expression of cytoskeletal regulatory proteins like RhoA, Rac1, and Cdc42, and promote a more epithelial-like phenotype.[1]

Experimental Protocols

The following are summaries of key experimental protocols as described in the primary literature. For complete, detailed procedures, please refer to the supplementary information of Muth et al., J Med Chem. 2017 Apr 13;60(7):3198-3211.

General Experimental Workflow

Target Engagement Assay in HEK293T/PAD2 Cells[9]

-

Cell Culture: HEK293T cells stably expressing human PAD2 (HEK293T/PAD2) are cultured to ~80-90% confluency.

-

Inhibitor Treatment: Cells are treated with varying concentrations of PAD2-IN-1 (hydrochloride) or DMSO (vehicle control).

-

Cell Lysis: After incubation, cells are lysed to release cellular proteins.

-

Protein Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting.

-

Detection: Membranes are probed with antibodies specific for PAD2 and a loading control to determine the extent of inhibitor binding.

Histone H3 Citrullination Inhibition Assay[9]

-

Cell Preparation: HEK293T/PAD2 cells are harvested and resuspended in a suitable buffer.

-

Treatment: Cells are incubated with PAD2-IN-1 (hydrochloride) or DMSO, followed by the addition of ionomycin and CaCl₂ to induce citrullination.

-

Lysis and Protein Separation: Cells are lysed, and proteins are separated by SDS-PAGE.

-

Western Blotting: Proteins are transferred to a PVDF membrane.

-

Immunodetection: Membranes are incubated with primary antibodies against citrullinated histone H3 and total histone H3, followed by appropriate secondary antibodies for visualization and quantification.

Synthesis of PAD2-IN-1 (hydrochloride)

The synthesis of PAD2-IN-1 (hydrochloride) is based on the modification of a Cl-amidine scaffold with a benzimidazole moiety. The detailed synthetic route involves multi-step chemical reactions. For the specific reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, and HRMS), please refer to the supporting information of Muth et al., J Med Chem. 2017 Apr 13;60(7):3198-3211.

Conclusion

PAD2-IN-1 (hydrochloride) is a valuable research tool for investigating the biological roles of PAD2. Its high potency and selectivity make it a promising candidate for further preclinical development in the context of inflammatory diseases and cancer. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of future studies aimed at elucidating the therapeutic potential of PAD2 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

The Role of Citrullination in Gene Expression Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrullination, the post-translational conversion of arginine to citrulline, is emerging as a critical epigenetic modification in the regulation of gene expression. This process, catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs), neutralizes the positive charge of arginine residues, leading to significant alterations in protein structure and function. These changes profoundly impact chromatin architecture and the activity of transcription factors, thereby modulating transcriptional outcomes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying citrullination-mediated gene regulation, detailed experimental protocols for its study, and a summary of its quantitative impact on gene expression, offering valuable insights for researchers and professionals in drug development.

Core Mechanisms of Citrullination in Gene Regulation

Citrullination orchestrates gene expression through two primary mechanisms: the modification of histones and the alteration of non-histone proteins, including transcription factors and co-regulators.

Histone Citrullination and Chromatin Remodeling

The N-terminal tails of histones are rich in arginine residues, which are key targets for various post-translational modifications, including citrullination. The citrullination of histones, particularly H3 and H4, by PADs (primarily PADI2 and PADI4) has profound effects on chromatin structure.[1][2] By converting positively charged arginine to neutral citrulline, this modification reduces the electrostatic affinity between histones and the negatively charged DNA backbone.[3] This "loosening" of the chromatin structure, or chromatin decondensation, increases the accessibility of DNA to the transcriptional machinery, generally promoting gene activation.[3]

Key citrullination events on histones include:

-

H3R2, H3R8, H3R17, and H3R26: Citrullination at these sites by PADI4 can interfere with other histone modifications. For instance, citrullination of H3R17 can prevent its methylation by coactivators like CARM1, thereby repressing gene activation.[2] Conversely, citrullination of H3R26 has been linked to transcriptional activation.[4]

-

H4R3: Citrullination of this residue by PADI4 has also been implicated in transcriptional regulation.[2]

The interplay between citrullination and other histone modifications, such as methylation and acetylation, creates a complex regulatory network that fine-tunes gene expression.

Citrullination of Non-Histone Proteins: Modulating Transcription Factor Activity

PAD enzymes also target a variety of non-histone proteins involved in transcription, including transcription factors and co-regulators. Citrullination can alter their DNA binding affinity, protein-protein interactions, and subcellular localization.

Notable examples include:

-

p53: PADI4 can citrullinate the tumor suppressor p53, which has been reported to repress its transcriptional activity, thereby affecting the expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21, GADD45, and PUMA.[5]

-

Elk-1: Citrullination of the transcription factor Elk-1 by PADI4 can enhance its activity, leading to the expression of target genes like c-Fos.

-

Nuclear Factor-kappa B (NF-κB): PADI2 has been shown to citrullinate the p65 subunit of NF-κB, influencing its transcriptional activity and the expression of inflammatory genes.[6]

-

GATA3 and RORγt: PADI2-mediated citrullination of these key transcription factors influences the differentiation of T helper (Th) cells.[3]

By modifying these key regulatory proteins, citrullination can have widespread effects on cellular processes, including cell proliferation, differentiation, and immune responses.

Quantitative Impact of Citrullination on Gene Expression

The development of high-throughput technologies such as RNA sequencing (RNA-seq) has enabled a more global view of the impact of citrullination on the transcriptome. Studies involving the inhibition or knockdown of PAD enzymes have revealed significant changes in gene expression profiles across various cell types and disease models.

Effects of PADI2 Knockdown on Gene Expression

In a study on ovarian cancer cells, knockdown of PADI2 using short hairpin RNA (shRNA) led to widespread changes in gene expression. Transcriptome sequencing analysis revealed a significant number of differentially expressed genes, highlighting the integral role of PADI2 in maintaining the cancer cell phenotype.

| Direction of Change | Number of Genes |

| Upregulated | 145 |

| Downregulated | 55 |

| Table 1: Differentially expressed genes in A2780-shPADI2 ovarian cancer cells. Data indicates the number of genes with a | Log2 Fold change |

Effects of PADI4 Inhibition on Gene Expression

Pharmacological inhibition of PADI4 has also been shown to alter gene expression profiles. In lupus models, the absence of PADI4 led to the differential regulation of a large number of genes in immune cells, underscoring its role in autoimmune responses.[2]

| Genetic Background | Tissue | Upregulated Genes | Downregulated Genes |

| Padi4-/- vs. WT | Lymph Nodes | 428 | 529 |

| Padi4-/- vs. WT | Spleen | 1,178 | 2,221 |

| Table 2: Differentially expressed genes in Padi4 knockout mice in a lupus model. Data represents the number of significantly modified genes in Padi4-/- mice compared to wild-type (WT) mice.[2] |

Signaling Pathways and Regulatory Networks

The regulation of gene expression by citrullination is integrated into complex signaling networks. The activity of PAD enzymes is tightly controlled, primarily by intracellular calcium levels. Various signaling pathways that modulate calcium concentrations can, therefore, influence citrullination and downstream gene expression.

Figure 1: Generalized signaling pathway for PAD activation and downstream effects on gene expression.

Experimental Protocols

Studying the role of citrullination in gene expression requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experimental approaches.

Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones

This protocol describes the immunoprecipitation of chromatin to identify DNA regions associated with citrullinated histones.

Materials:

-

Cell culture medium

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

-

Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Antibody against citrullinated histone (e.g., anti-citrullinated Histone H3)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M)

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine for 5 minutes.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.

-

Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet cell debris.

-

Immunoprecipitation: Dilute the chromatin with dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-citrullinated histone antibody overnight at 4°C with rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads with elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify enriched genomic regions.

Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

In Vitro Citrullination Assay

This assay is used to determine the ability of a PAD enzyme to citrullinate a specific substrate protein.

Materials:

-

Recombinant PAD enzyme (e.g., PADI4)

-

Substrate protein (e.g., recombinant histone H3)

-

Citrullination buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl2, 5 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibody against the citrullinated substrate

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the substrate protein, recombinant PAD enzyme, and citrullination buffer. Include a negative control reaction without the PAD enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with the primary antibody against the citrullinated substrate. Wash and then incubate with the HRP-conjugated secondary antibody.

-

Visualization: Detect the citrullinated protein using a chemiluminescent substrate and an imaging system.

Mass Spectrometry for Identification of Citrullination Sites

Mass spectrometry is a powerful tool for identifying specific citrullination sites on proteins.

Materials:

-

Protein sample of interest

-

Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

Mass spectrometer (e.g., Orbitrap)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (In-solution digestion):

-

Denature the protein sample in denaturation buffer.

-

Reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Dilute the sample to reduce the urea concentration.

-

Digest the protein into peptides with trypsin overnight at 37°C.[2]

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Search the resulting spectra against a protein database to identify the peptides.

-

Specifically look for a mass shift of +0.984 Da on arginine residues, which corresponds to citrullination.[7]

-

Specialized software can be used to confidently identify citrullination sites.

-

Figure 3: Experimental workflow for mass spectrometry-based identification of citrullination sites.

Conclusion and Future Directions

Citrullination is a pivotal post-translational modification that plays a multifaceted role in the epigenetic regulation of gene expression. Its ability to remodel chromatin and modulate the activity of key transcriptional regulators places it at the center of numerous physiological and pathological processes. The development of sophisticated research tools and methodologies will continue to unravel the complexities of citrullination and its crosstalk with other epigenetic marks. For drug development professionals, the PAD enzymes represent promising therapeutic targets for a range of diseases, including cancer and autoimmune disorders. A deeper understanding of the specific roles of different PAD isoforms and their downstream targets will be crucial for the design of targeted and effective therapies.

References

- 1. Regulation of the expression of peptidylarginine deiminase type II gene (PADI2) in human keratinocytes involves Sp1 and Sp3 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silencing PADI-2 induces antitumor effects by downregulating NF-κB, Nrf2/HO-1 and AKT1 in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: PAD2-IN-1 (hydrochloride) In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on substrate proteins.[1][2][3][4][5] This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[1][2][4][6] Dysregulated PAD2 activity has been implicated in the pathogenesis of conditions such as rheumatoid arthritis, multiple sclerosis, lupus, and certain cancers, making it an attractive therapeutic target.[2][7] PAD2-IN-1 (hydrochloride), also known as AFM32a, is a potent and selective benzimidazole-based inhibitor of PAD2.[8][9][10][11] These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of PAD2-IN-1 and similar compounds against human PAD2.

Data Presentation

Inhibitory Activity of PAD2-IN-1 (hydrochloride)

The following table summarizes the reported in vitro and cell-based inhibitory activities of PAD2-IN-1.

| Parameter | Value | Cell Line/Assay Condition | Notes |

| Selectivity | >95-fold vs. PAD4 | Enzymatic Assay | Demonstrates high selectivity for PAD2 over other PAD isoforms.[8] |

| >79-fold vs. PAD3 | Enzymatic Assay | [8] | |

| Cellular Target Engagement (EC50) | 8.3 µM | HEK293T/PAD2 cells | Measures the effective concentration to engage with PAD2 within a cellular context.[8][10] |

| Histone H3 Citrullination Inhibition (EC50) | 2.7 µM | HEK293T/PAD2 cells | Indicates the potency of the inhibitor in a cell-based assay measuring a downstream effect of PAD2 activity.[8][10] |

Experimental Protocols

In Vitro PAD2 Enzyme Inhibition Assay Protocol (Fluorescence-Based)

This protocol is adapted from commercially available PAD2 inhibitor screening kits and is suitable for determining the IC50 value of PAD2-IN-1. The assay measures the inhibition of PAD2-catalyzed citrullination of a synthetic substrate.

Materials and Reagents:

-

Human recombinant PAD2 enzyme

-

PAD2 Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 5 mM DTT)

-

PAD2 Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE, or a fluorescent substrate like Z-Arg-AMC)

-

PAD2-IN-1 (hydrochloride)

-

Dimethyl Sulfoxide (DMSO) for inhibitor dilution

-

96-well black microplate

-

Plate reader capable of fluorescence measurement (e.g., excitation at 355-365 nm and emission at 445-455 nm for AMC-based substrates)

-

Ammonia detection reagent (if using a non-fluorescent substrate like BAEE)

-

Positive control inhibitor (e.g., Cl-amidine)

Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PAD2-IN-1 (hydrochloride) in DMSO.

-

Create a serial dilution of the PAD2-IN-1 stock solution in PAD2 Assay Buffer to achieve a range of desired concentrations for testing.

-

Dilute the human recombinant PAD2 enzyme to the desired working concentration in cold PAD2 Assay Buffer. Keep the enzyme on ice.

-

Prepare the PAD2 substrate solution in PAD2 Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank Wells: 20 µL of PAD2 Assay Buffer.

-